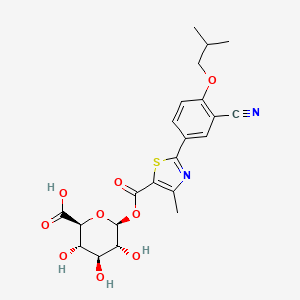

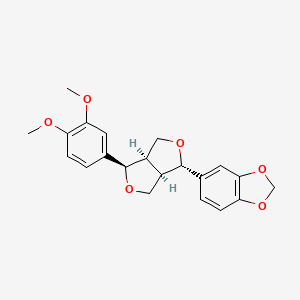

![molecular formula C23H21FN2O3 B607489 N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide CAS No. 1955550-51-2](/img/structure/B607489.png)

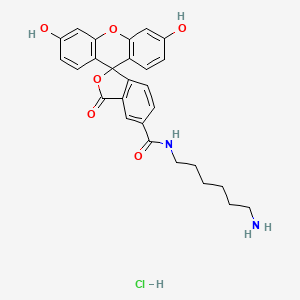

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

FMK 9aは、様々な合成経路によって合成することができます。一般的な方法の1つは、フルオロメチルケトンと適切なアミンを反応させて目的の生成物を生成する方法です。反応条件には、通常、反応を促進するために有機溶媒と触媒の使用が含まれます。 工業的生産方法には、収率と純度を高めるために最適化された反応条件を用いた大規模合成が含まれる場合があります .

化学反応の分析

FMK 9aは、次のような様々な種類の化学反応を起こします。

酸化: FMK 9aは、特定の条件下で酸化されて様々な酸化生成物を生成することができます。

還元: この化合物は、一般的な還元剤を用いて還元し、FMK 9aの還元形を得ることができます。

置換: FMK 9aは、特定の官能基が他の基に置換される置換反応を起こすことができます。これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な置換反応を促進する触媒が含まれます。

科学研究への応用

FMK 9aは、次のような幅広い科学研究への応用があります。

化学: オートファジー経路とATG4Bがオートファゴソーム形成において果たす役割を研究するための化学プローブとして使用されています。

生物学: ATG4B阻害がオートファジーおよび関連する細胞プロセスに及ぼす影響を調査するために、細胞研究で使用されています。

医学: 癌や神経変性疾患など、オートファジーの調節不全を伴う疾患の潜在的な治療薬として研究されています。

科学的研究の応用

FMK 9a has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the autophagy pathway and the role of ATG4B in autophagosome formation.

Biology: Employed in cellular studies to investigate the effects of ATG4B inhibition on autophagy and related cellular processes.

Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated autophagy, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of autophagy-related assays and screening platforms for drug discovery.

作用機序

FMK 9aは、ATG4Bの触媒部位に位置するシステイン74のチオール基と不可逆的な共有結合を形成することでその効果を発揮します。この共有修飾はATG4Bのタンパク質分解活性を不活性化し、それによりATG8ファミリータンパク質の切断を阻害し、オートファジー経路を破壊します。 含まれる分子標的および経路には、ATG4B酵素と、それが相互作用するオートファジー関連タンパク質が含まれます .

類似の化合物との比較

FMK 9aは、ATG4B阻害剤として高い特異性と効力を有しており、他に類を見ません。類似の化合物には以下のようなものがあります。

エブセレン: 異なる共有反応原理と構造的特性を持つ別のATG4B阻害剤。

ペプチジルモノフルオロメチルケトン: プロテアーゼを阻害する化合物の一種ですが、特異性と反応性にはばらつきがあります。FMK 9aは、酵素阻害とは独立してオートファジーを誘導する能力に優れており、オートファジープロセスにおいて複数の役割を果たしていることを示唆しています.

類似化合物との比較

FMK 9a is unique in its high specificity and potency as an ATG4B inhibitor. Similar compounds include:

Ebselen: Another ATG4B inhibitor with different covalent reaction principles and structural properties.

Peptidyl mono-fluoromethyl ketones: A class of compounds that also inhibit proteases but with varying degrees of specificity and reactivity. FMK 9a stands out due to its ability to induce autophagy independently of its enzyme inhibition, suggesting it plays multiple roles in the autophagy process.

特性

IUPAC Name |

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVOHHPQIAPYHG-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

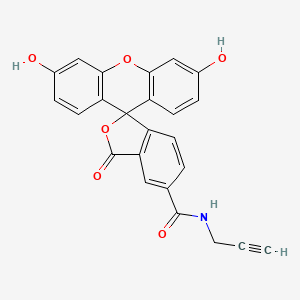

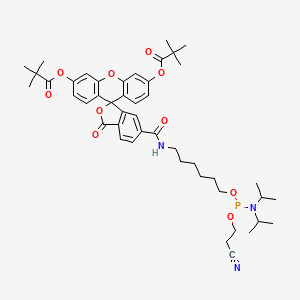

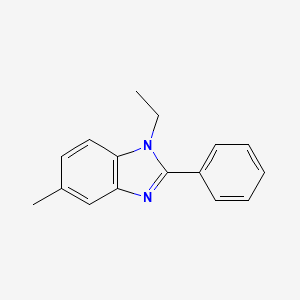

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)